Poloxamer 188

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

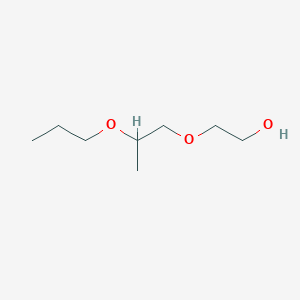

SMILES

Canonical SMILES

Poloxamer 188 (P188) is a highly hydrophilic, non-ionic triblock copolymer consisting of a central hydrophobic polypropylene glycol (PPG) chain flanked by two hydrophilic polyethylene glycol (PEG) chains. With an average molecular weight of approximately 8,400 Da and a high hydrophilic-lipophilic balance (HLB) of 29, P188 is solid at room temperature and exhibits exceptional aqueous solubility. In industrial and biopharmaceutical procurement, P188 is primarily sourced as a critical shear-protectant additive for mammalian cell cultures in sparged bioreactors, and as a highly stable, oxidation-resistant steric stabilizer for liquid and lyophilized biologic formulations. Unlike lower-HLB analogs, its specific block ratio (roughly 80% PEG to 20% PPG) prevents unwanted thermoreversible gelation at physiological temperatures, making it a highly specific material requirement for low-viscosity injectables and high-throughput biomanufacturing workflows [1].

Substituting Poloxamer 188 with closely related in-class analogs or common surfactants fundamentally compromises process viability and product stability. Replacing P188 with Poloxamer 407 (HLB 22) introduces a more hydrophobic, higher-molecular-weight polymer that not only forms rigid thermoreversible gels at moderate concentrations—ruining the injectability of liquid formulations—but also acts as an interfacially active impurity that actively disrupts P188's protective membrane layer in cell cultures, leading to catastrophic cell death under shear stress. Furthermore, attempting to substitute P188 with industry-standard Polysorbate 80 (Tween 80) in biologic formulations introduces vulnerable ester bonds that are highly susceptible to auto-oxidation and hydrolysis. This degradation generates reactive peroxides that damage sensitive therapeutic proteins, making the ether-based, non-oxidative structure of P188 a strict requirement for long-term biologic stability [1].

Shear Protection Efficacy in Sparged Mammalian Cell Bioreactors

In high-density mammalian cell biomanufacturing, the structural specificity of the surfactant is critical for cell survival. Quantitative evaluations in baffled shake flask and bioreactor models demonstrate that pure Poloxamer 188 maintains high cell viability by successfully reinforcing the cell membrane against turbulent shear stress. In contrast, the introduction of Poloxamer 407 acts as a competitive, interfacially active impurity. Studies show that mixing P407 with P188 results in a significant drop in cell growth and viability compared to pure P188, as P407 preferentially adsorbs to interfaces and disrupts the protective mechanism [1].

| Evidence Dimension | Mammalian cell viability under sparging/shear stress |

| Target Compound Data | Maintains baseline high cell viability and growth trajectories. |

| Comparator Or Baseline | Poloxamer 407 causes a significant drop in cell growth and disrupts membrane reinforcement. |

| Quantified Difference | P407 acts as a disruptive impurity, actively degrading the shear-protective efficacy of P188. |

| Conditions | Baffled shake flask and sparged bioreactor models using mammalian (e.g., CHO) cell cultures. |

Biomanufacturers must strictly procure high-purity P188, free of P407 cross-contamination, to prevent catastrophic batch loss in large-scale biologic production.

Oxidative Stability in Therapeutic Protein Formulations

The chemical structure of the chosen surfactant dictates the long-term shelf-life of formulated biologics. Polysorbate 80 (Tween 80) is widely used but contains ester linkages that are highly prone to chemical hydrolysis and auto-oxidation, leading to the accumulation of peroxides that degrade sensitive monoclonal antibodies. Poloxamer 188, being a polyether triblock copolymer, entirely lacks these vulnerable ester bonds. Comparative stability reviews confirm that P188 provides equivalent or superior steric stabilization for proteins while eliminating the peroxide-driven degradation pathways inherent to Polysorbate 80, ensuring superior long-term formulation integrity [1].

| Evidence Dimension | Susceptibility to excipient degradation and subsequent API oxidation |

| Target Compound Data | Ether-based structure resists auto-oxidation and does not generate peroxide degradants. |

| Comparator Or Baseline | Polysorbate 80 (ester-based) undergoes auto-oxidation, generating reactive peroxides. |

| Quantified Difference | P188 eliminates the primary oxidative degradation pathway associated with standard polysorbate excipients. |

| Conditions | Long-term storage of aqueous biologic/monoclonal antibody formulations. |

Formulators selecting excipients for oxidation-sensitive biologics must procure P188 to bypass the well-documented shelf-life limitations of polysorbates.

Rheological Phase Behavior and Injectability

The ratio of hydrophilic to hydrophobic blocks directly controls the rheological behavior of poloxamers in solution. Poloxamer 188, with its high HLB of 29 and shorter PPG block, remains a low-viscosity liquid at physiological temperatures even at elevated concentrations. Conversely, Poloxamer 407 (HLB 22) exhibits a lower sol-gel transition temperature, forming rigid, thermoreversible gels at concentrations of ~15-20% w/w near body temperature. This dramatic difference in phase behavior means that P188 can be utilized as a high-concentration bulking agent or stabilizer in injectables without compromising syringeability or causing unwanted in vivo gelation [1].

| Evidence Dimension | Sol-gel transition and viscosity at 15-20% w/w concentration |

| Target Compound Data | Remains a flowable, low-viscosity solution at 37°C. |

| Comparator Or Baseline | Poloxamer 407 transitions into a highly viscous, rigid gel at 37°C. |

| Quantified Difference | P188 maintains liquid state injectability at concentrations where P407 solidifies. |

| Conditions | Aqueous solutions at 15-20% w/w concentration under physiological temperatures (37°C). |

Procurement of P188 is mandatory for high-concentration liquid or reconstituted biologic formulations where low viscosity and immediate dispersion are required.

Large-Scale Mammalian Cell Biomanufacturing

Because P188 provides superior membrane reinforcement without acting as an interfacially active impurity like P407, it is the mandatory shear-protectant additive procured for sparged CHO cell bioreactors used in monoclonal antibody production [1].

Oxidation-Resistant Biologic Formulations

Driven by its lack of vulnerable ester linkages, P188 is the excipient of choice for liquid and lyophilized protein formulations where traditional polysorbates (like Tween 80) cause unacceptable API oxidation and peroxide accumulation [2].

Low-Viscosity Injectable Delivery Systems

Due to its high HLB and inability to form thermoreversible gels at physiological temperatures, P188 is selected over P407 as a steric stabilizer for injectable nanoparticles and liposomes where the formulation must remain highly fluid for syringeability [3].

References

- [1] Tharmalingam, T., et al. (2017). Investigation of interfacial properties of pure and mixed poloxamers for surfactant-mediated shear protection of mammalian cells. Colloids and Surfaces B: Biointerfaces, 157, 205-214.

- [2] Bollenbach, L., et al. (2022). Poloxamer 188 as surfactant in biological formulations – An alternative for polysorbate 20/80?. International Journal of Pharmaceutics, 620, 121706.

- [3] Dumortier, G., et al. (2006). A review of poloxamer 407 pharmaceutical and pharmacological characteristics. Pharmaceutical Research, 23(12), 2709-2728.

Physical Description

Liquids, pastes, or solids; [Merck Index]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

126925-06-2

697765-47-2

9003-11-6

106392-12-5

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 893 of 1235 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 342 of 1235 companies with hazard statement code(s):;

H226 (16.96%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (28.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (45.61%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

(VET): Prevention of bloat in cattle.

Pictograms

Flammable;Irritant

Other CAS

106392-12-5

Drug Warnings

Use Classification

Methods of Manufacturing

General Manufacturing Information

Wholesale and Retail Trade

Oxirane, 2-methyl-, polymer with oxirane: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

Analyte: poloxalene; matrix: chemical purity; procedure: ultraviolet absorption spectrophotometry with detection at 630 nm and comparison to standards

Dates

Foote LE, Girouard RE Jr, Johnston JE, Rainey J, Brown PB, Willis WH: Poloxalene for prevention of legume bloat. J Dairy Sci. 1968 Apr;51(4):584-90. [PMID:5689910]

Bartley EE, Stiles DA, Meyer RM, Scheidy SF, Clark JG, Boren FW: Poloxalene for treatment of cattle with alfalfa bloat. J Am Vet Med Assoc. 1967 Aug 1;151(3):339-43. [PMID:6068181]

Rodgers JB, Kyriakides EC, Bochenek WJ: Effect of surfactant poloxalene 2930 on food intake, lipid absorption, and serum cholesterol in rats. Exp Mol Pathol. 1984 Apr;40(2):214-22. [PMID:6705892]

Bartley EE, Barr GW, Mickelsen R: Bloat in cattle. XVII. Wheat pasture bloat and its prevention with poloxalene. J Anim Sci. 1975 Sep;41(3):752-9. [PMID:1158808]

Stiles DA, Bartley EE, Erhart AB, Meyer RM, Boren FW: Bloat in cattle. 13. Efficacy of molasses-salt blocks containing poloxalene in control of alfalfa bloat. J Dairy Sci. 1967 Sep;50(9):1437-43. [PMID:6064143]

Kapuscinska B, Bochenek WJ, Peng SK, Rodgers JB: Poloxalene 2930, a hydrophobic surfactant that prevents atherosclerosis, alters composition of rabbit lipoproteins. Atherosclerosis. 1985 Nov;57(2-3):149-58. [PMID:3866581]

Bezeau LM, Clark RD, Gray RJ: Poloxalene as an anti-bloat compound and its effect on milk yield and composition. Can J Comp Med Vet Sci. 1967 Dec;31(12):352-3. [PMID:4229936]

Bochenek WJ, Kapuscinska B, Slowinska R, Rodgers JB: Alterations of secretory pattern of intestinal lipoproteins by the benzoyl ester derivative of poloxalene surfactant (BEP). Atherosclerosis. 1987 Apr;64(2-3):167-72. [PMID:3606714]

Essig HW, Shawver CB: Methods of administration of poloxalene for control of bloat in beef cattle grazing ladino clover. J Anim Sci. 1968 Nov;27(6):1669-73. [PMID:5754402]

Guan Y, Huang J, Zuo L, Xu J, Si L, Qiu J, Li G: Effect of pluronic P123 and F127 block copolymer on P-glycoprotein transport and CYP3A metabolism. Arch Pharm Res. 2011 Oct;34(10):1719-28. doi: 10.1007/s12272-011-1016-0. Epub 2011 Nov 12. [PMID:22076772]

Xia XJ, Tao ZH, Ren Y, Wang RY, Liu YL: [Preparation and in vitro study of buagafuran solid dispersions]. Yao Xue Xue Bao. 2008 May;43(5):548-52. [PMID:18717346]

Grau U: Chemical stability of insulin in a delivery system environment. Diabetologia. 1985 Jul;28(7):458-63. [PMID:3899829]

Dumortier G, El Kateb N, Sahli M, Kedjar S, Boulliat A, Chaumeil JC: Development of a thermogelling ophthalmic formulation of cysteine. Drug Dev Ind Pharm. 2006 Jan;32(1):63-72. [PMID:16455605]

Zhang S, Li N, Zheng L, Li X, Gao Y, Yu L: Aggregation behavior of pluronic triblock copolymer in 1-butyl-3-methylimidazolium type ionic liquids. J Phys Chem B. 2008 Aug 21;112(33):10228-33. doi: 10.1021/jp8035132. Epub 2008 Jul 26. [PMID:18661925]

Cunha-Filho MS, Alvarez-Lorenzo C, Martinez-Pacheco R, Landin M: Temperature-sensitive gels for intratumoral delivery of beta-lapachone: effect of cyclodextrins and ethanol. ScientificWorldJournal. 2012;2012:126723. doi: 10.1100/2012/126723. Epub 2012 Apr 24. [PMID:22629119]

Zhang X, Liu C, Yuan Y, Zhang S, Shan X, Sheng Y, Xu F: Key parameters affecting the initial leaky effect of hemoglobin-loaded nanoparticles as blood substitutes. J Mater Sci Mater Med. 2008 Jun;19(6):2463-70. doi: 10.1007/s10856-007-3358-1. Epub 2008 Jan 25. [PMID:18219559]

Qi H, Li L, Huang C, Li W, Wu C: Optimization and physicochemical characterization of thermosensitive poloxamer gel containing puerarin for ophthalmic use. Chem Pharm Bull (Tokyo). 2006 Nov;54(11):1500-7. [PMID:17077546]

Nambam JS, Philip J: Thermogelling properties of triblock copolymers in the presence of hydrophilic Fe3O4 nanoparticles and surfactants. Langmuir. 2012 Aug 21;28(33):12044-53. doi: 10.1021/la302310y. Epub 2012 Aug 9. [PMID:22845748]

El-Houssieny BM, Hamouda HM: Formulation and evaluation of clotrimazole from pluronic F127 gels. Drug Discov Ther. 2010 Feb;4(1):33-43. [PMID:22491150]

Yamaoka T, Takahashi Y, Fujisato T, Lee CW, Tsuji T, Ohta T, Murakami A, Kimura Y: Novel adhesion prevention membrane based on a bioresorbable copoly(ester-ether) comprised of poly-L-lactide and Pluronic: in vitro and in vivo evaluations. J Biomed Mater Res. 2001 Mar 15;54(4):470-9. [PMID:11426591]

Zhao L, Du J, Duan Y, Zang Y, Zhang H, Yang C, Cao F, Zhai G: Curcumin loaded mixed micelles composed of Pluronic P123 and F68: preparation, optimization and in vitro characterization. Colloids Surf B Biointerfaces. 2012 Sep 1;97:101-8. doi: 10.1016/j.colsurfb.2012.04.017. Epub 2012 Apr 24. [PMID:22609589]